molecular formula C10H14N4 B2362336 3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1707358-46-0

3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B2362336
CAS No.: 1707358-46-0
M. Wt: 190.25
InChI Key: RKYFWTXVFUPFEQ-UHFFFAOYSA-N
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Description

3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group attached to the pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-tert-butylpyrazole with a suitable pyrimidine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a valuable compound in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This structural feature can enhance its binding affinity and selectivity towards specific molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

3-tert-butylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-10(2,3)8-5-13-14-6-7(11)4-12-9(8)14/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYFWTXVFUPFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2N=CC(=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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